(2S,3S)-2-amino-3-hydroxyhexanoic acid
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Description
“(2S,3S)-2-amino-3-hydroxyhexanoic acid” is an amino acid with a hydroxyl group and an amino group attached to a hexanoic acid backbone. The (2S,3S) notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the protection of functional groups, followed by various organic reactions such as nucleophilic substitution or addition. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecule contains two chiral centers, which means it can exist in different stereoisomers. The (2S,3S) notation indicates the spatial arrangement of the atoms in the molecule .
Chemical Reactions Analysis
The compound contains an amino group (-NH2) and a carboxyl group (-COOH), which are reactive and can participate in various chemical reactions. The hydroxyl group (-OH) can also be involved in reactions such as esterification .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups (like -OH, -NH2, and -COOH) in this compound suggests that it would be polar and could potentially form hydrogen bonds .
Future Directions
properties
IUPAC Name |
(2S,3S)-2-amino-3-hydroxyhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYPWROJNTIRE-WHFBIAKZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@@H](C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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